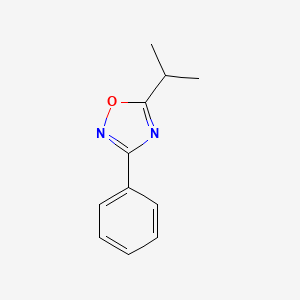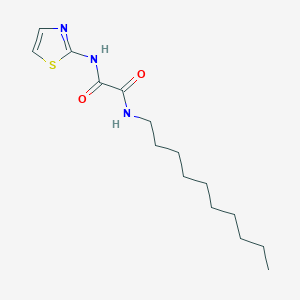![molecular formula C24H21ClN4O2 B11996107 Ethyl 3-[1-(3-chloroanilino)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate](/img/structure/B11996107.png)
Ethyl 3-[1-(3-chloroanilino)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[1-(3-chloroanilino)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate is a chemical compound with the following properties:
Molecular Formula: C24H21ClN4O2
CAS Number: 459184-83-9
Molecular Weight: 432.914 g/mol
Métodos De Preparación
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common route includes the following reactions:
Condensation Reaction: Ethyl 3-amino-4-cyano-3-methylpyrido[1,2-a]benzimidazole-2-carboxylate reacts with 3-chloroaniline to form the desired compound.
Esterification: The resulting intermediate undergoes esterification with ethanol to yield Ethyl 3-[1-(3-chloroanilino)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate.
Industrial Production:: While specific industrial methods may vary, large-scale production typically involves optimized reaction conditions and efficient purification techniques.
Análisis De Reacciones Químicas
Reactions::
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloroaniline group.
Reduction Reactions: Reduction of the nitrile group can yield the corresponding amine.
Oxidation Reactions: Oxidation of the cyano group may lead to carboxylic acid derivatives.
Substitution: Sodium hydroxide (NaOH), ethanol (EtOH)
Reduction: Hydrogen gas (H2) with a suitable catalyst (e.g., palladium on carbon)
Oxidation: Mild oxidants (e.g., hydrogen peroxide, potassium permanganate)
Major Products:: The major products depend on the specific reaction conditions and the choice of reagents.
Aplicaciones Científicas De Investigación
This compound finds applications in various fields:
Medicine: It may exhibit pharmacological activity, making it relevant for drug discovery.
Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.
Industry: It could serve as a precursor for other compounds or materials.
Mecanismo De Acción
The exact mechanism by which Ethyl 3-[1-(3-chloroanilino)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways.
Comparación Con Compuestos Similares
While I don’t have specific information on similar compounds, researchers often compare its properties and reactivity with related molecules in the same chemical family.
Propiedades
Fórmula molecular |
C24H21ClN4O2 |
|---|---|
Peso molecular |
432.9 g/mol |
Nombre IUPAC |
ethyl 3-[1-(3-chloroanilino)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate |
InChI |
InChI=1S/C24H21ClN4O2/c1-3-31-22(30)12-11-18-15(2)19(14-26)24-28-20-9-4-5-10-21(20)29(24)23(18)27-17-8-6-7-16(25)13-17/h4-10,13,27H,3,11-12H2,1-2H3 |
Clave InChI |
JNPIWIRCANBDMN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4=CC(=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11996045.png)

![(3Z)-3-[3-(2,5-dimethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11996054.png)



![2-{[2-(Acetyloxy)-3,5,6-trichlorophenyl]thio}-3,4,6-trichlorophenyl acetate](/img/structure/B11996086.png)






